molecular formula C11H15FN4O B12230580 N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide

N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide

Cat. No.: B12230580
M. Wt: 238.26 g/mol
InChI Key: UQBRLNCCMYLQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide is a synthetic compound that features a pyrrolidine ring substituted with a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced via a nucleophilic substitution reaction, where a fluorine atom is substituted onto the pyrimidine ring.

    Acetylation: The final step involves the acetylation of the pyrrolidine ring to form the N-methylacetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
  • 1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol

Uniqueness

N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoropyrimidine moiety enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C11H15FN4O

Molecular Weight

238.26 g/mol

IUPAC Name

N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide

InChI

InChI=1S/C11H15FN4O/c1-8(17)15(2)10-3-4-16(7-10)11-13-5-9(12)6-14-11/h5-6,10H,3-4,7H2,1-2H3

InChI Key

UQBRLNCCMYLQMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1CCN(C1)C2=NC=C(C=N2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.